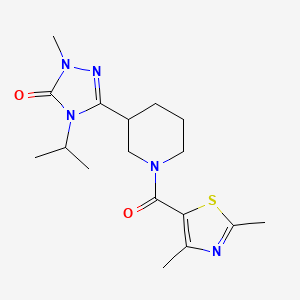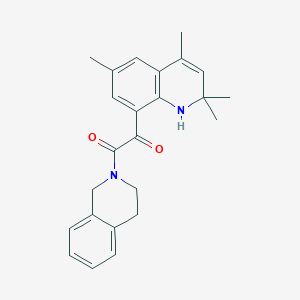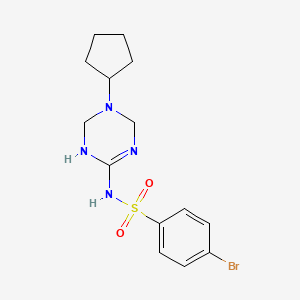![molecular formula C14H18N4O B11037951 4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The piperidine ring consists of one nitrogen atom and five carbon atoms in the sp3-hybridized state.
- Piperidine-containing compounds play a crucial role in drug design and are present in over twenty classes of pharmaceuticals and alkaloids .
4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine: is a heterocyclic compound with a piperidine ring fused to an oxadiazole and a pyridine ring.
Preparation Methods
- Synthetic routes for this compound involve various reactions, including cyclization, annulation, and multicomponent reactions.
- Common methods include hydrogenation, cyclization, cycloaddition, and amination.
- Industrial production methods may vary, but efficient and cost-effective synthesis is essential.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions can modify the piperidine or oxadiazole moieties.
Substitution: Substituents can be introduced via nucleophilic substitution.
Common Reagents: Reagents like hydrogen, reducing agents, and nucleophiles are used.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for drug design due to its diverse reactivity.
Biology: Investigated for potential biological activities (e.g., antiviral, antibacterial).
Medicine: May serve as a lead compound for drug development.
Industry: Applications in materials science, catalysis, and organic synthesis.
Mechanism of Action
- The exact mechanism is context-dependent and may involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other piperidine-containing compounds.
Similar Compounds: Explore related structures, such as other piperidine derivatives or heterocycles.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-(2-piperidin-3-ylethyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-2-11(10-16-7-1)3-4-13-17-14(19-18-13)12-5-8-15-9-6-12/h5-6,8-9,11,16H,1-4,7,10H2 |
InChI Key |
WKTHBLVJRKOIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCC2=NOC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)


![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)

![(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11037891.png)
![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)

![4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B11037926.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11037927.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037940.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
